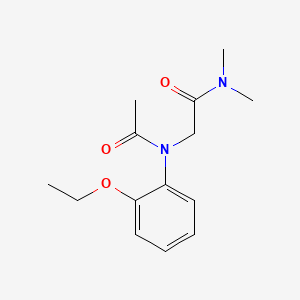
Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C16H33K4NO6P2 and a molecular weight of 553.78 g/mol. It is known for its unique structure, which includes a tetradecyl chain attached to a bis(methylene)diphosphonate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate typically involves the reaction of tetradecylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions include:
Reactants: Tetradecylamine, formaldehyde, phosphorous acid, potassium hydroxide.
Solvent: Water or an appropriate organic solvent.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete reaction.
pH: The pH is adjusted to neutral using potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Continuous Addition: Reactants are continuously added to the reactor.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Purification: The product is purified using crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an anti-cancer agent.
Industry: Utilized in water treatment processes and as a corrosion inhibitor.
類似化合物との比較
Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate can be compared with other similar compounds such as:
Tetrapotassium ethylenediaminetetraacetate (EDTA): Both compounds are used as chelating agents, but this compound has a longer alkyl chain, providing different solubility and interaction properties.
Tetrapotassium nitrilotriacetate (NTA): Similar chelating properties, but this compound has a more complex structure, offering unique reactivity.
Tetrapotassium iminodisuccinate (IDS): Both are used in water treatment, but this compound has a higher molecular weight and different binding affinities.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it valuable for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse applications.
特性
| 94230-66-7 | |
分子式 |
C16H33K4NO6P2 |
分子量 |
553.78 g/mol |
IUPAC名 |
tetrapotassium;N,N-bis(phosphonatomethyl)tetradecan-1-amine |
InChI |
InChI=1S/C16H37NO6P2.4K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;;/q;4*+1/p-4 |
InChIキー |
FPACRNCPUYCVEV-UHFFFAOYSA-J |
正規SMILES |
CCCCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
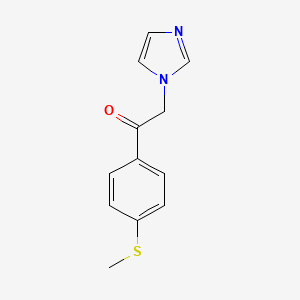
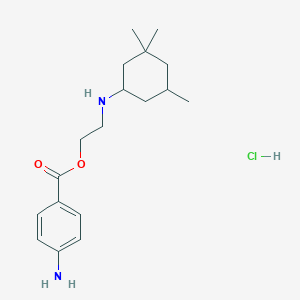
![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)

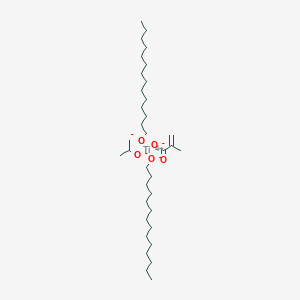
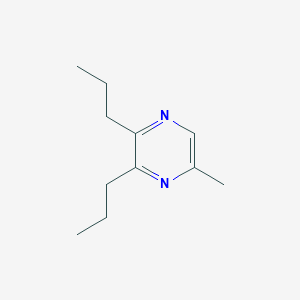
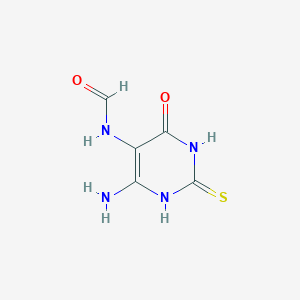
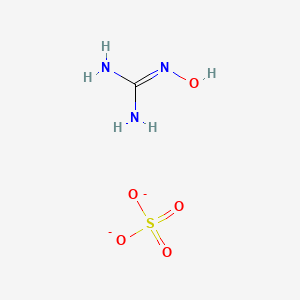
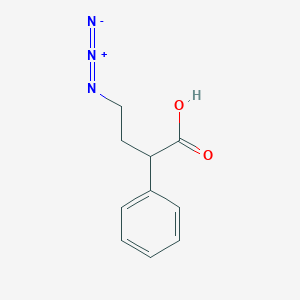
![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/no-structure.png)
![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
